Methyl 3-amino-3-thioxopropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-3-sulfanylidenepropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXKSWIBOSXJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218973 | |
| Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-09-8 | |
| Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-amino-3-thioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 3 Amino 3 Thioxopropanoate
Direct Synthesis Approaches for Methyl 3-amino-3-thioxopropanoate
Direct synthesis strategies aim to construct the this compound molecule in a minimal number of steps, often through multi-component reactions. Conceptually, a direct approach could involve the reaction of a methyl ester of a β-keto acid with a sulfur and ammonia (B1221849) source. However, the most practical and frequently documented methods involve the thionation of a pre-synthesized amide precursor, as the direct thionation of an ester carbonyl group is often challenging. google.com The conversion of nitriles using reagents like thioacetic acid or phosphorus pentasulfide also represents a direct route to thioamides, suggesting that a cyanoacetate (B8463686) precursor could potentially be used. organic-chemistry.org
Precursor-Based Synthetic Pathways to this compound
The synthesis of this compound is most commonly achieved through multi-step pathways starting from readily available precursors. These routes offer greater control over the reaction and purification of intermediates.
β-Keto esters, such as methyl acetoacetate (B1235776), are versatile starting materials for synthesizing the carbon backbone of the target molecule. A common strategy involves the reaction of methyl acetoacetate with ammonia to form methyl 3-aminocrotonate. google.comgoogle.com This enamine intermediate is a crucial building block that can then undergo further transformations. Another pathway involves the Claisen condensation to form a β-keto ester, which can then be subjected to amination to introduce the required nitrogen atom. The resulting β-amino ester or its corresponding amide then serves as the immediate precursor for the final thionation step.
Thionation is the critical step in converting a carbonyl group into a thiocarbonyl group, thus transforming an amide precursor like methyl 3-amino-3-oxopropanoate into the target thioamide. Several reagents are available for this purpose, each with distinct characteristics.
Lawesson's Reagent (LR) is a widely used thionating agent that is effective for converting amides to thioamides under relatively mild conditions. google.com Another common reagent is Phosphorus Pentasulfide (P₄S₁₀), which is often used in boiling solvents like toluene (B28343) or xylene. google.com However, P₄S₁₀ can lead to lower yields compared to LR. google.com Improved methods for the thionation of related 3-oxoesters have been developed using a combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO), which can significantly increase product yields. google.com Ammonium (B1175870) phosphorodithioate (B1214789) has also been reported as an efficient and easy-to-handle thionation reagent for converting amides to their corresponding thioamides in high yields. organic-chemistry.org
A specific example involves the synthesis of a related compound, methyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-3-thioxopropanoate, which is achieved by reacting its oxo-analogue with 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide, a derivative of Lawesson's reagent. prepchem.com
Table 1: Comparison of Common Thionation Reagents
| Reagent | Formula | Typical Substrate | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | C₁₄H₁₄O₂P₂S₄ | Amides, Esters | High efficiency for amides, milder conditions. google.com | High equivalent weight, can be expensive. google.com |
| Phosphorus Pentasulfide | P₄S₁₀ | Amides, Esters | Readily available, powerful thionating agent. | Often requires high temperatures, can result in lower yields and side products. google.com |
| Ammonium Phosphorodithioate | (NH₄)₃PS₂O₂ | Amides | Easy to handle, high yields, rapid reaction. organic-chemistry.org | May not be as widely available as other reagents. |
The synthesis of the precursor, methyl 3-amino-3-oxopropanoate, relies on fundamental amidation and esterification reactions.
Esterification: The methyl ester group is typically introduced by reacting the corresponding carboxylic acid with methanol (B129727). This reaction can be catalyzed by various reagents. A convenient and widely applicable method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which efficiently converts amino acids to their methyl ester hydrochlorides in good to excellent yields under mild conditions. mdpi.comnih.gov Other traditional methods use protic acids like gaseous HCl or thionyl chloride. nih.gov
Amidation: The primary amide functionality can be formed from a suitable ester precursor, such as a derivative of malonic acid, by reacting it with ammonia or an amine source. This nucleophilic acyl substitution replaces the ester's alkoxy group with an amino group. Modern methods for the amidation of unprotected α-amino acids have been developed using reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole (B134444), which act as both activating and protecting agents, allowing for the synthesis of amides in high yields without racemization. organic-chemistry.org
Novel Catalytic Systems in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency, selectivity, and reaction conditions. In the context of synthesizing precursors for this compound, several novel catalytic approaches are relevant.
Ammonium acetate (B1210297) is a mild and versatile reagent that can function as a catalyst in various transformations, including condensation reactions for the synthesis of heterocyclic compounds. For instance, it is used as a catalyst in the Hantzsch synthesis and tandem aldol (B89426) condensation/aza-addition reactions. In the synthesis of β-methyl-β-nitrostyrene derivatives, ammonium acetate serves as a catalyst for the condensation of aldehydes with nitroethane. researchgate.net
Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) bromide (TBAB), has been employed to optimize reactions, particularly in greener synthetic protocols. nih.gov This type of catalysis facilitates the reaction between reactants located in different phases (e.g., aqueous and organic), enhancing reaction rates and yields.
For amidation steps, advanced coupling reagents can be considered catalytic systems. Propylphosphonic anhydride (B1165640) (T3P®) is a green coupling reagent used for peptide synthesis that promotes efficient amidation. rsc.org Similarly, silane-based systems like MTFPSCl₂ with imidazole mediate amidation by activating the carboxylic acid group. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical synthesis more environmentally sustainable. This involves using safer solvents, alternative energy sources, and designing more atom-efficient reactions.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis are two key green technologies. nih.gov These methods can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating.
Sustainable Solvents: A major focus of green chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF). rsc.org Greener alternatives such as ethyl acetate (EtOAc) and the use of aqueous media are highly encouraged. nih.govrsc.org Sonochemical methods have been developed to enable efficient synthesis in water, minimizing the need for organic solvents. nih.gov
Atom Economy and Process Efficiency: Designing synthetic routes that maximize the incorporation of starting materials into the final product is a core green principle. The use of efficient coupling reagents like T3P® improves the Process Mass Intensity (PMI), a metric that measures the total mass of materials used to produce a certain mass of product. rsc.org One-pot protocols that avoid intermediate work-ups and purifications further enhance sustainability by reducing solvent waste and energy usage. rsc.org
Table 2: Application of Green Chemistry Principles
| Principle | Application in Synthesis | Benefit |
| Alternative Energy | Microwave or ultrasound-assisted reactions. nih.gov | Reduced reaction times, lower energy consumption, potentially higher yields. |
| Safer Solvents | Replacement of DMF with EtOAc or use of aqueous media. nih.govrsc.org | Reduced toxicity and environmental impact, easier waste disposal. |
| Catalysis | Use of phase-transfer catalysts or efficient coupling reagents. nih.govrsc.org | Increased reaction efficiency, reduced waste, milder reaction conditions. |
| Process Intensification | Development of one-pot, multi-component reactions. rsc.org | Fewer purification steps, less solvent waste, improved overall efficiency. |
Scale-Up Considerations and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key areas for process optimization include the choice of reagents, reaction conditions, and purification methods.
Reagent Selection and Stoichiometry:
For large-scale synthesis, the cost and handling of the thionating agent are critical. While Lawesson's reagent is effective, it can be expensive and generate phosphorus-containing byproducts that complicate purification. nih.gov Phosphorus pentasulfide (P₄S₁₀) presents a more economical alternative. nih.gov Optimizing the stoichiometry of the thionating agent is crucial to maximize yield while minimizing waste and side reactions.
Reaction Conditions:
Solvent: The choice of solvent can significantly impact reaction kinetics and product isolation. Toluene is a common solvent for thionation reactions with Lawesson's reagent. beilstein-journals.org For scale-up, solvent recovery and recycling are important economic and environmental considerations.
Temperature: Thionation reactions are often conducted at elevated temperatures. nih.gov Precise temperature control is essential on a large scale to prevent side reactions and ensure consistent product quality.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is vital to determine the optimal reaction time and avoid the formation of impurities. beilstein-journals.org
Work-up and Purification:
Purification on a large scale can be a significant bottleneck. Chromatography, often used in laboratory settings, is generally not feasible for industrial production. beilstein-journals.org Therefore, developing a robust work-up procedure that avoids chromatography is a primary goal of process optimization.
One innovative approach for reactions using Lawesson's reagent involves quenching the reaction with ethylene (B1197577) glycol. This process converts the phosphorus byproducts into more polar derivatives that can be more easily separated from the desired thioamide product through extraction, eliminating the need for chromatography and reducing aqueous waste. beilstein-journals.org
The use of solid-supported reagents, such as P₄S₁₀ on alumina, can also simplify purification. The byproducts remain on the solid support, which can be removed by simple filtration. eurekaselect.com
Alternative and Modern Synthetic Methodologies:
To improve efficiency and sustainability, modern synthetic techniques can be explored for the production of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate thionation reactions, significantly reducing reaction times and often improving yields. nih.govrsc.org This can lead to higher throughput in an industrial setting.
Mechanochemical Synthesis: Liquid-assisted grinding (LAG) using a ball mill is an emerging solvent-minimized technique for thioamide synthesis with Lawesson's reagent. This method can be efficient and has potential for scale-up. rsc.org
A summary of potential process optimization strategies is provided in the table below.
| Parameter | Laboratory-Scale Approach | Scale-Up and Optimization Strategies |
| Thionating Agent | Lawesson's reagent | P₄S₁₀, P₄S₁₀/HMDO, P₄S₁₀/Al₂O₃ |
| Solvent | Toluene, Dioxane | Optimization of solvent, solvent recovery and recycling |
| Purification | Column Chromatography | Crystallization, Extraction with ethylene glycol quench, Filtration (with supported reagents) |
| Reaction Conditions | Reflux | Precise temperature control, Microwave-assisted heating, Mechanochemistry (Ball Milling) |
By systematically addressing these scale-up considerations and exploring modern synthetic methodologies, the production of this compound can be optimized for industrial-scale manufacturing, ensuring a more efficient, economical, and environmentally friendly process.
Chemical Reactivity and Transformation of Methyl 3 Amino 3 Thioxopropanoate
Nucleophilic Reactivity of the Amino and Thioxo Groups in Methyl 3-amino-3-thioxopropanoate
The thioamide functional group in this compound contains two nucleophilic sites: the nitrogen of the amino group and the sulfur of the thioxo group. The sulfur atom is generally the more nucleophilic center, a principle that dictates its reactivity with electrophiles.
Reactions involving this functional group typically include:
S-Alkylation: The sulfur atom can readily attack alkyl halides, leading to the formation of thioimidate esters. This reactivity is a cornerstone of thioamide chemistry.
N-Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides. This reaction typically requires the presence of a base to neutralize the acid byproduct.
Reaction with Hydrazonoyl Halides: Thioamides are known to react with hydrazonoyl halides. This reaction proceeds through the nucleophilic attack of the sulfur atom, leading to the formation of various heterocyclic structures, such as 1,3,4-thiadiazoles. nih.gov
The dual nucleophilicity allows for selective reactions based on the choice of electrophile and reaction conditions.
Electrophilic Reactions Involving the Ester Moiety of this compound
The ester group in this compound contains an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity is characteristic of esters and enables several important transformations.
Hydrolysis: The methyl ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-amino-3-thioxopropanoic acid.
Base-Catalyzed Hydrolysis (Saponification): This is a common method involving a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then expels the methoxide (B1231860) ion. This process is typically carried out with sodium or lithium hydroxide in an aqueous solution.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Amidation: The ester can be converted directly into an amide by reacting with a primary or secondary amine. This transformation often requires a catalyst, such as iron(III) chloride (FeCl₃), and can be performed under solvent-free conditions. mdpi.com This direct amidation is of growing interest as it provides an efficient pathway to amide bond formation, displacing the alkoxy group of the ester with an amino group. mdpi.com
Cyclocondensation Reactions of this compound
The presence of multiple functional groups makes this compound an excellent substrate for cyclocondensation reactions, which are key to synthesizing a wide variety of heterocyclic compounds. These reactions build new rings by forming two new bonds in a single synthetic operation, often with the elimination of a small molecule like water.
Formation of Sulfur-Containing Heterocycles
The integrated thioamide group is a powerful tool for constructing heterocycles containing sulfur.
The most prominent method for synthesizing a thiazole (B1198619) ring from a thioamide is the Hantzsch Thiazole Synthesis . ijper.orgbepls.comscholaris.ca This reaction involves the condensation and cyclization of a thioamide with an α-haloketone. ijper.orgscholaris.ca
The general mechanism for the Hantzsch synthesis using this compound is as follows:
The nucleophilic sulfur atom of the thioamide group attacks the electrophilic carbon of the α-haloketone, displacing the halide.
An intermediate is formed which then undergoes cyclization via the attack of the amino group onto the ketone's carbonyl carbon. ijper.org
A subsequent dehydration step yields the final aromatic thiazole ring. ijper.org
This method is highly versatile and remains a common and efficient approach for creating substituted thiazoles, which are significant scaffolds in medicinal chemistry. ijper.orgscholaris.ca
Thiazolidinones are five-membered rings containing a sulfur atom, a nitrogen atom, and a carbonyl group in the ring. A common synthetic route involves a one-pot, three-component reaction of an amine, an aldehyde, and mercaptoacetic acid (thioglycolic acid). nih.govresearchgate.net
This compound can serve as the amine component in this type of reaction. The synthesis would proceed via the following steps:
Condensation of the primary amino group of this compound with an aldehyde to form an intermediate Schiff base (imine).
The sulfur atom of mercaptoacetic acid attacks the imine carbon.
Intramolecular cyclization occurs through the attack of the imine nitrogen onto the carbonyl carbon of the mercaptoacetic acid moiety, forming the thiazolidinone ring. nih.govresearchgate.net
This multi-component approach is an efficient way to build the thiazolidinone core, which is a privileged structure in drug discovery. researchgate.netmdpi.com
Nitrogen-Containing Heterocyclic Annulation
The bifunctional nature of this compound also makes it a valuable building block for a variety of nitrogen-containing heterocycles. The active methylene (B1212753) group, positioned between the ester and thioamide groups, can be deprotonated to form a nucleophilic enolate, while the amino group provides another site for reaction.
This reactivity pattern is seen in related compounds like ethyl 3-aminopropanoates, which are used to synthesize heterocycles such as pyrazoles, triazoles, pyridinones, and pyrimidinones. eurjchem.com Similarly, amino-functionalized heterocycles are often used as precursors for fused-ring systems. For instance, 3-aminoquinazolinones can be cyclized with various reagents to form larger triazino- or triazepino-fused quinazolinones. nih.gov The amino group serves as a handle for annulation, reacting with aldehydes or other bifunctional reagents to build new rings. nih.gov This demonstrates the potential of the amino group in this compound to act as a key nucleophile in the formation of diverse nitrogen-containing heterocyclic systems. eurjchem.comfrontiersin.org
Reaction Mechanisms in Cyclocondensation Processes
The cyclocondensation reactions of this compound and its derivatives generally proceed through a series of nucleophilic addition and elimination steps. In the formation of pyrazoles from a β-dicarbonyl equivalent and hydrazine (B178648), the initial step is the formation of a hydrazone by the reaction of hydrazine with one of the carbonyl groups. researchgate.net This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the other carbonyl carbon, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole (B372694) ring.
In the case of pyrimidine (B1678525) synthesis from a β-ketothioamide and an amidine, the mechanism involves the initial attack of the amidine nitrogen on the keto-carbonyl carbon. The resulting intermediate then undergoes cyclization via the attack of the other amidine nitrogen on the thioamide carbon, followed by the elimination of water and hydrogen sulfide (B99878) to afford the pyrimidine ring. The regioselectivity of these reactions is often influenced by the relative reactivity of the electrophilic centers and the nature of the reaction conditions.
Derivatization Strategies for this compound
The functional groups of this compound can be selectively modified to create a library of derivatives with potentially enhanced reactivity or tailored properties for specific synthetic applications.
Modification of the Amino Group
The primary amino group in this compound is nucleophilic and can readily undergo reactions such as acylation. N-acylation can be achieved using various acylating agents like acid chlorides or anhydrides. This modification can be used to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.
Table 1: Examples of N-Acylation of Amino Groups in Related Compounds
| Acylating Agent | Reaction Conditions | Product Type | Reference |
| Acid Chlorides | Base (e.g., pyridine (B92270), triethylamine) | N-acylated β-keto enamine | Fictional Example |
| Anhydrides | Neutral or acidic conditions | N-acylated β-keto enamine | Fictional Example |
This table is illustrative and based on general reactions of similar compounds, as specific examples for this compound were not detailed in the provided search results.
Derivatization at the Thioxo Functionality
The thioxo group (C=S) in this compound offers another site for derivatization, most commonly through S-alkylation. Reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated products, which are versatile intermediates themselves. These thioimidates can then be used in further transformations, such as reactions with nucleophiles to construct more complex heterocyclic systems.
Table 2: Examples of S-Alkylation of Thioxo Groups in Related Thioamides
| Alkylating Agent | Base | Product Type | Reference |
| Methyl Iodide | Sodium Hydride | S-Methyl thioimidate | Fictional Example |
| Benzyl Bromide | Potassium Carbonate | S-Benzyl thioimidate | Fictional Example |
This table is illustrative and based on general reactions of similar compounds, as specific examples for this compound were not detailed in the provided search results.
Ester Group Transformations and Transesterification Reactions
The ester group in this compound is susceptible to transformations common to other alkyl esters, most notably hydrolysis and transesterification. These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester.
Hydrolysis:
Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 3-amino-3-thioxopropanoic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. In basic hydrolysis, a hydroxide ion acts as the nucleophile, while under acidic conditions, water acts as the nucleophile after protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. This reaction is typically an equilibrium process, and driving the reaction to completion often requires using the reactant alcohol as the solvent or removing one of the products. masterorganicchemistry.com
While specific studies on the transesterification of this compound are not extensively documented in publicly available literature, the principles of transesterification of β-keto esters can be informative. The presence of the thioamide group may influence the reaction conditions required.
| Reactant Alcohol | Catalyst | Product | Reference |
| Ethanol | Acid or Base | Ethyl 3-amino-3-thioxopropanoate | masterorganicchemistry.com |
| Propanol | Acid or Base | Propyl 3-amino-3-thioxopropanoate | masterorganicchemistry.com |
| Isopropanol | Acid or Base | Isopropyl 3-amino-3-thioxopropanoate | masterorganicchemistry.com |
Table 1: Hypothetical Transesterification Reactions of this compound. This table is based on general principles of transesterification and serves as an illustrative guide. masterorganicchemistry.com
Redox Chemistry of this compound
The redox chemistry of this compound involves both the oxidation and reduction of its functional groups. The thioamide and ester moieties exhibit different susceptibilities to various oxidizing and reducing agents.
Reduction:
The reduction of this compound can potentially target either the ester or the thioamide group, or both, depending on the reducing agent and reaction conditions.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to a primary alcohol, which would yield 3-amino-3-thioxo-1-propanol. acs.org Milder reducing agents like sodium borohydride (B1222165) are generally less reactive towards esters. acs.org
Reduction of the Thioamide Group: The reduction of thioamides typically yields amines. The specific product would depend on the reaction conditions. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride could potentially reduce the thioamide to an amine.
Selective Reduction: Achieving selective reduction of one functional group in the presence of the other can be challenging and often requires careful selection of reagents and reaction conditions. For instance, certain modified borohydride reagents might show selectivity towards one of the functional groups.
| Reducing Agent | Potential Product(s) | Comments | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | 3-amino-3-thioxo-1-propanol and/or propane-1,3-diamine | A strong reducing agent capable of reducing both esters and thioamides. | acs.org |
| Sodium Borohydride (NaBH₄) | Likely no reaction with the ester; potential for slow reaction with the thioamide. | A milder reducing agent, generally not effective for ester reduction. | acs.org |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Propane-1,3-diamine | Can potentially reduce both the thioamide and the ester, though conditions can be tuned for selectivity. |
Table 2: Potential Reduction Reactions of this compound. This table outlines possible outcomes based on the known reactivity of the functional groups.
Oxidation:
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 3-amino-3-thioxopropanoate
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the methoxy (B1213986) (–OCH₃), methylene (B1212753) (–CH₂–), and amine (–NH₂) protons. The chemical shifts (δ) are influenced by the electronic effects of adjacent functional groups, namely the ester and the thioamide.
The methoxy protons are typically observed as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom of the ester group. The methylene protons, situated between the electron-withdrawing ester carbonyl and thioamide groups, appear as a singlet. The amine protons of the primary thioamide often present as a broad singlet, as their chemical shift can be variable and influenced by solvent, concentration, and temperature, which affect hydrogen bonding and exchange rates.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| –CH₂– | ~3.5 - 3.7 | Singlet | 2H |
| –OCH₃ | ~3.7 | Singlet | 3H |
| –NH₂ | ~7.5 - 9.5 | Broad Singlet | 2H |
Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are expected.
The most downfield signal corresponds to the thiocarbonyl carbon (C=S) of the thioamide group, which is significantly deshielded and typically appears in the 190-210 ppm range. The ester carbonyl carbon (C=O) is also deshielded but appears upfield relative to the thiocarbonyl, usually in the 165-175 ppm range. The methoxy carbon (–OCH₃) and the methylene carbon (–CH₂–) resonate at higher field strengths. libretexts.org
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| –CH₂– | ~45 - 55 |
| –OCH₃ | ~52 |
| C=O (Ester) | ~170 |
| C=S (Thioamide) | ~205 |
Note: Chemical shifts are approximate and depend on experimental conditions.
Two-dimensional NMR techniques are indispensable for unambiguously confirming the molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, a COSY spectrum would be expected to show a cross-peak between the methylene (–CH₂–) protons and the amine (–NH₂) protons, confirming their adjacent relationship, although this correlation can sometimes be weak or absent if the amine proton exchange rate is high. No other correlations would be expected, confirming the isolation of the methoxy group.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons directly to their attached carbons, providing direct one-bond ¹H-¹³C correlations. columbia.edu For this molecule, the HSQC spectrum would show a cross-peak connecting the methoxy protons to the methoxy carbon and another cross-peak linking the methylene protons to the methylene carbon. columbia.edu This confirms which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for assembling the molecular fragments by showing correlations between protons and carbons over two to three bonds. columbia.edu Key expected HMBC correlations for structural confirmation would include:
A correlation from the methoxy (–OCH₃) protons to the ester carbonyl carbon (C=O).
Correlations from the methylene (–CH₂–) protons to both the ester carbonyl (C=O) and the thioamide thiocarbonyl (C=S) carbons.
A correlation from the amine (–NH₂) protons to the thiocarbonyl (C=S) carbon. These long-range correlations definitively establish the connectivity of the methoxy group to the ester, the methylene bridge between the two functional groups, and the position of the amino group on the thiocarbonyl carbon.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present.
The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary functional groups.
N–H Stretching : The primary thioamide gives rise to symmetric and asymmetric stretching vibrations for the N–H bonds, typically appearing as two distinct bands in the region of 3100–3400 cm⁻¹.
C–H Stretching : Aliphatic C–H stretching vibrations from the methoxy and methylene groups are expected in the 2850–3000 cm⁻¹ range.
C=O Stretching : A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is a prominent feature, typically found around 1735 cm⁻¹.
C=S Stretching : The thiocarbonyl (C=S) stretching vibration of the thioamide group is generally weaker than the C=O stretch and appears at a lower frequency, typically in the 1200–1400 cm⁻¹ region, often coupled with other vibrations.
C–O Stretching : The C–O single bond stretches of the ester group usually produce strong bands in the 1000–1300 cm⁻¹ region.
Raman spectroscopy provides complementary vibrational data to IR spectroscopy. nanoient.org While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the C=S bond, being more polarizable than the C=O bond, is expected to show a relatively strong signal in the Raman spectrum. This can be particularly useful for confirming the presence of the thioamide group. Symmetric vibrations and non-polar bonds generally produce stronger Raman signals. Therefore, the C-H and C-C stretching modes would also be clearly visible.
Mass Spectrometry (MS) of this compound
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its mass. This precision allows for the determination of the elemental formula. For this compound, with the molecular formula C₄H₇NO₂S, the theoretical exact mass and monoisotopic mass have been calculated. These values are crucial for distinguishing it from other compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C₄H₇NO₂S |
| Monoisotopic Mass | 133.01975 Da |
| Molecular Weight | 133.17 g/mol |
This table presents the key mass-related properties of this compound.
The monoisotopic mass of 133.01975 Da is a key identifier in HRMS analysis, allowing for high-confidence identification of the compound in complex mixtures. guidechem.comchemicalbridge.co.uk
While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be postulated based on the established principles of mass spectrometry and the known behavior of related functional groups, such as esters and thioamides. wikipedia.org The fragmentation process in electron ionization (EI) mass spectrometry typically involves the formation of a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, stable ions.
Key fragmentation pathways for this compound would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl and thiocarbonyl groups is expected. The loss of the methoxy radical (•OCH₃, 31 Da) from the ester group would result in a fragment ion at m/z 102. Similarly, cleavage adjacent to the thiocarbonyl group could lead to the loss of the amino group (•NH₂, 16 Da) or other fragments.
McLafferty Rearrangement: If the alkyl chain were longer, a McLafferty rearrangement would be a prominent fragmentation pathway. However, in this specific molecule, this is less likely to be a primary fragmentation route.
Loss of Small Neutral Molecules: The expulsion of stable neutral molecules such as carbon monoxide (CO, 28 Da), carbon dioxide (CO₂, 44 Da), or hydrogen sulfide (B99878) (H₂S, 34 Da) are also plausible fragmentation steps that would give rise to characteristic peaks in the mass spectrum.
A detailed analysis of the mass spectrum would involve identifying the molecular ion peak and correlating the observed fragment ions to these and other potential cleavage patterns to confirm the structure of the molecule.
X-ray Crystallography of this compound and Its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound has not been reported in publicly available literature, insights into its potential solid-state arrangement can be drawn from studies on related thioamide-containing compounds. researchgate.netmdpi.com Thioamides are known to be excellent hydrogen bond donors and acceptors, which strongly influences their crystal packing. nih.govnih.gov
Studies on primary aromatic thioamides have revealed common and predictable hydrogen-bonding motifs. cardiff.ac.uk These include the formation of:
R²₂(8) Dimers: In this motif, two thioamide molecules form a cyclic dimer through a pair of N-H•••S hydrogen bonds. This is a very common and stable arrangement for primary amides and thioamides.
C(4) Chains: Here, the thioamide molecules are linked into chains via N-H•••S hydrogen bonds, where each molecule donates one hydrogen bond and accepts one.
The study of derivatives of this compound would also be invaluable. For instance, the introduction of different substituents could modulate the intermolecular interactions, leading to different crystal packing arrangements and potentially different physical properties.
Computational Chemistry and Theoretical Studies of Methyl 3 Amino 3 Thioxopropanoate
Density Functional Theory (DFT) Calculations for Methyl 3-amino-3-thioxopropanoate
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules like this compound. mdpi.com This quantum mechanical modeling method is used to scrutinize the electron density of a system to determine its energy and other molecular attributes. DFT calculations are pivotal in predicting and understanding the molecule's geometry, electronic characteristics, and spectroscopic behavior.
A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, known as the global minimum on the potential energy surface. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. These calculations also help in identifying different possible conformers and their relative stabilities. The presence of rotatable bonds, such as the C-C and C-N bonds, allows the molecule to adopt various conformations, and DFT can quantify the energy differences between them.
Table 1: Selected Optimized Geometrical Parameters for a Thioamide-Containing Compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C | 1.5339 | |
| C=O | 1.2116 | |
| C-N (amino) | 1.362 | |
| C-N (nitro) | 1.4779 | |
| C-H | 1.0809 - 1.0945 | |
| C-O | 1.3882 | |
| N=O | ~1.21 | |
| C-C-N | 115.4 | |
| O=C-C | 121.2 | |
| H-N-H | 118.5 |
Note: Data derived from a related complex molecule containing a thioamide group, calculated using the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org
The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within the molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating their nucleophilic character, and positive potential near the hydrogen atoms of the amino group. This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital (FMO) Properties of a Related Compound
| Property | Value (eV) |
| HOMO Energy | -7.06 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Energy Gap | 4.52 |
| Ionization Potential | 7.06 |
| Electron Affinity | 2.54 |
Note: Data derived from a related complex molecule, calculated using the B3LYP/6-311G(d,p) level of theory. materialsciencejournal.org
Theoretical vibrational frequency analysis, performed using DFT, is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. Comparing this simulated spectrum with an experimental one can help in assigning specific vibrational bands to the stretching, bending, and torsional motions of the atoms within this compound. These calculations can also confirm that the optimized geometry corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
Computational methods, particularly DFT, can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted chemical shifts can then be compared with experimental data to validate the computed structure and to aid in the assignment of experimental NMR signals. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. mdpi.com
Tautomeric Equilibria and Interconversion Mechanisms
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can potentially exist in different tautomeric forms, and understanding their relative stabilities and the mechanisms of their interconversion is crucial for a complete picture of its chemical behavior.
The concept of keto-enol tautomerism, common in carbonyl compounds, provides a useful analogy for understanding the potential tautomerism in this compound. masterorganicchemistry.comlibretexts.org In the classic keto-enol system, an equilibrium exists between a ketone (or aldehyde) and its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. masterorganicchemistry.com
In the case of this compound, which contains a thioamide group (C=S) adjacent to a methylene (B1212753) group, an analogous thione-enethiol tautomerism can be envisioned. The "thione" form would be the structure as named, while the "enethiol" tautomer would involve the migration of a proton from the alpha-carbon to the sulfur atom, resulting in a thiol group (S-H) and a carbon-carbon double bond.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of the substituents. nih.gov Computational studies using DFT can be employed to calculate the relative energies of the different tautomers and the energy barriers for their interconversion, providing insights into which form is more stable under various conditions. The study of tautomeric equilibria in similar systems has shown that the relative stability of the tautomers can be significantly affected by intramolecular hydrogen bonding and the polarity of the solvent. nih.gov
Thioamide-Thioiminol Tautomerism
Computational Modeling of Tautomeric Forms and Relative Stabilities
Computational modeling, particularly through Density Functional Theory (DFT) and ab initio methods, serves as a powerful tool for investigating the relative stabilities of tautomers. Such studies for this compound would involve geometry optimization of both the thioamide and thioiminol forms. Subsequent calculation of their electronic energies, zero-point vibrational energies, and thermal corrections would allow for the determination of their relative Gibbs free energies. This data would indicate which tautomer is more stable under specific conditions (e.g., in the gas phase or in different solvents).
Despite the established methodology for such calculations, specific published data on the relative stabilities of the tautomeric forms of this compound could not be located.
Kinetic Studies of Tautomeric Reactions
The kinetics of the tautomeric interconversion between the thioamide and thioiminol forms of this compound could be theoretically investigated. Such studies would focus on elucidating the reaction pathway and calculating the activation energy for the proton transfer. This would typically involve locating the transition state structure connecting the two tautomers. Knowledge of the activation barrier is crucial for understanding the rate at which tautomerization occurs. However, no kinetic studies, either experimental or computational, specifically for the tautomerism of this compound have been reported in the reviewed literature.
Reaction Mechanism Investigations using Computational Methods
Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as nucleophilic attack at the thiocarbonyl carbon or reactions involving the active methylene group. Computational approaches can identify intermediates, transition states, and reaction products, providing a step-by-step understanding of the reaction pathway. At present, there is a lack of published research detailing computational investigations into the reaction mechanisms of this compound.
Transition State Theory Applications
Transition State Theory (TST) is a fundamental concept used in conjunction with computational chemistry to predict the rates of chemical reactions. By calculating the Gibbs free energy of the reactants and the transition state, the rate constant for a reaction can be estimated. For the tautomerization or other reactions of this compound, TST would be a key component of any kinetic analysis. The application of TST to the reactions of this specific compound, however, has not been documented in available scientific papers.
Reaction Coordinate Analysis
A reaction coordinate analysis, often performed using computational methods, helps to visualize the energy profile of a reaction as it progresses from reactants to products. This involves mapping the potential energy surface along the reaction pathway, identifying the energy minima corresponding to stable species (reactants, intermediates, and products) and the energy maxima corresponding to transition states. For any proposed reaction mechanism involving this compound, a reaction coordinate analysis would provide invaluable insight. Regrettably, no such analyses for this compound have been published.
Intermolecular Interactions and Crystal Packing Analysis
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational tools like Hirshfeld surface analysis are employed to visualize and quantify these intermolecular interactions, such as hydrogen bonds (e.g., N-H···S, N-H···O) and van der Waals forces. This analysis provides a detailed picture of the crystal packing. A search for a crystal structure of this compound in crystallographic databases did not yield any results, and consequently, no computational analysis of its crystal packing has been performed. While studies on similar molecules demonstrate the methodology, specific data for the title compound is absent. nih.gov
Hydrogen Bonding Networks
No specific research data found.
Dispersion and Electrostatic Interactions
No specific research data found.
Applications in Organic Synthesis and Medicinal Chemistry
Methyl 3-amino-3-thioxopropanoate as a Key Synthon in Complex Molecule Synthesis
The strategic importance of this compound lies in its utility as a precursor for constructing intricate molecular architectures. As a member of the β-ketothioamide (KTA) class of compounds, it exhibits diverse reactivity, making it an excellent candidate for various organic transformations including cyclizations and cycloadditions. chim.it The presence of both sulfur and nitrogen heteroatoms within its structure makes it an effective and valuable precursor for a range of heterocycles. chim.it
β-Ketothioamides, such as this compound, are well-established precursors for a diverse range of heterocyclic systems. chim.itrsc.org Their ability to react with dielectrophilic or dinucleophilic reagents facilitates the construction of various heterocyclic skeletons under mild conditions. rsc.orgrsc.org The reactive centers within the β-ketothioamide structure—including the nucleophilic sulfur and nitrogen atoms, the potentially nucleophilic α-carbon, and the electrophilic carbonyl and thiocarbonyl carbons—allow for a variety of cyclization strategies. chim.itrsc.org
Research has demonstrated the successful synthesis of numerous heterocyclic frameworks using β-ketothioamides as starting materials. These reactions often proceed with high regioselectivity to yield complex products. rsc.org
Table 1: Examples of Heterocyclic Scaffolds Synthesized from β-Ketothioamide Precursors
| Reagent Class | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Amino heterocycles (e.g., 5-amino-3,4-disubstituted pyrazoles) | Pyrazolo[1,5-a]pyrimidine | [3+3]-Cyclization |
| α,β-Unsaturated aldehydes | Optically active thiophenes | Intramolecular S-cyclization |
| Iodine (I₂) | 1,3-Thiazolines | Intramolecular Cyclization |
This table presents examples of heterocyclic syntheses using the general class of β-ketothioamides, of which this compound is a representative member. Data sourced from review articles on β-ketothioamide reactivity. chim.itrsc.orgacs.org
For instance, the reaction of β-ketothioamides with 5-amino-3,4-disubstituted pyrazoles under solvent-free conditions yields polysubstituted pyrazolo[1,5-a]pyrimidines. chim.it Similarly, organocatalyzed reactions with α,β-unsaturated aldehydes lead to the formation of optically active thiophenes through an intramolecular S-cyclization pathway. rsc.org The versatility of this synthon is further highlighted by its use in spiroannulation reactions with bromoenals to produce complex spirothiophenes. acs.org
This compound is recognized as a precursor for compounds with potential therapeutic applications. A commercial supplier notes that the compound itself may act as an antipyretic agent and has been associated with anti-inflammatory properties, potentially useful for rheumatic conditions. biosynth.com The same source suggests it may play a role in metabolic processes by inhibiting the synthesis of triglycerides, fibrinogen, and cholesterol. biosynth.com
The utility of related thioamide structures as precursors to biologically evaluated molecules has been documented. For example, a thioamide, specifically 2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide, is synthesized as a key intermediate which, upon cyclization, forms a 1,2,4-triazole-3-thione derivative. nih.gov This resulting heterocyclic compound was subsequently evaluated for its antioxidant and anticancer activities. nih.gov This illustrates a common strategy where the thioamide functionality is instrumental in building a heterocyclic core that is then tested for pharmacological properties.
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to build molecular complexity, are highly efficient synthetic strategies. β-Ketothioamides are valuable precursors in MCRs for generating complex heterocyclic structures. chim.itrsc.org The ability of MCRs to create several bonds in one operation makes them ideal for building libraries of diverse molecules for drug discovery and other applications. researchgate.netmdpi.com
The class of β-ketothioamides, including this compound, has been successfully employed in various MCRs. A notable example is the one-pot, three-component cascade reaction with arylglyoxals and 5,5-dimethyl-1,3-cyclohexanedione, which provides rapid and highly regioselective access to tetrasubstituted thiophenes. acs.org This type of reaction highlights the utility of β-ketothioamides in generating structurally complex molecules efficiently, often without the need for catalysts or complex purification steps. acs.org Other MCRs have been developed for synthesizing valuable heterocyclic compounds like 2-imino-1,3-thiazoles, demonstrating the broad applicability of thio-compounds in these convergent synthetic strategies. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For derivatives of this compound, while specific SAR studies are not extensively documented, general principles can be inferred from related classes of compounds.
For instance, in studies of 3-arylcoumarins, the position and nature of substituents on the aryl ring were found to be critical for antibacterial activity. mdpi.com Similarly, for quinoxaline (B1680401) derivatives, the nature of the linker and substituents on the quinoxaline nucleus significantly impacted their anticancer activity. mdpi.com In the case of isosteviol-based 1,3-aminoalcohols, the N-substitution on the amino alcohol function and modifications at the carboxylate ester position were key determinants of antiproliferative activity. nih.gov
A comprehensive SAR study for this compound derivatives would involve the systematic modification of the methyl ester, the amino group, and the thioxo group to understand their individual and combined contributions to a specific biological activity. Such studies are essential for the rational design of more potent and selective therapeutic agents.
Preclinical Research Trends and Future Directions
The scientific intrigue surrounding this compound is primarily fueled by its potential as a versatile building block in both organic synthesis and medicinal chemistry. Current and future research trajectories are centered on leveraging its unique bifunctional nature—possessing both a nucleophilic thioamide and an electrophilic methyl ester—to construct complex molecular architectures with potential therapeutic relevance. The exploration of its reactivity in advanced synthetic methodologies and its role as a precursor to novel bioactive agents define the preclinical research landscape.
A significant area of investigation involves the use of this compound and its close analogs, such as 3-amino-3-thioxopropanamide (B1271603) (monothiomalonamide), as key reagents in the synthesis of functionally substituted heterocyclic compounds. These scaffolds are of high interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Research has demonstrated that monothiomalonamide is a highly effective reagent for preparing substituted nicotinamides, which are vital components of various coenzymes and drug candidates. researchgate.net The primary approach involves reactions with 1,3-dielectrophiles to construct the pyridine (B92270) ring system. researchgate.net
One of the most promising future directions is the application of this compound in multicomponent reactions (MCRs). MCRs are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and improving atom economy. beilstein-journals.org The diverse reactivity of this compound makes it an ideal candidate for MCRs aimed at generating libraries of novel compounds for high-throughput screening. For instance, the four-component reaction between isatins, malononitrile, monothiomalonamide, and an amine base has been successfully employed to synthesize complex spiro[indole-3,4′-pyridine] derivatives, which are being explored for their biological activities. researchgate.net
The table below summarizes representative synthetic strategies and the resulting heterocyclic systems being explored in preclinical research using thioamide precursors like this compound.
Table 1: Synthetic Strategies in Preclinical Research
| Precursor Type | Reaction Strategy | Resulting Heterocyclic System | Research Focus |
|---|---|---|---|
| Monothiomalonamide | Condensation with 1,3-Dielectrophiles | Substituted Nicotinamides | Synthesis of NAD+ analogs and potential enzyme inhibitors. researchgate.net |
| Monothiomalonamide | Four-Component Reaction | Spiro[indole-3,4′-pyridines] | Generation of compound libraries for biological screening. researchgate.net |
| 3-Aminoquinazolinones | Cyclocondensation | Triazinoquinazolinones | Development of novel fused heterocyclic systems with potential bioactivity. nih.gov |
In the realm of medicinal chemistry, preclinical studies are exploring the potential of this compound as a starting material for agents targeting various biochemical pathways. While direct therapeutic applications are not yet established, its derivatives are being investigated for several biological activities. Some research indicates that compounds derived from this structural class may play a role in inhibiting the synthesis of triglycerides and fibrinogen. biosynth.com The core structure is viewed as a valuable scaffold that can be elaborated upon to create inhibitors for specific molecular targets, such as protein kinases.
Future research is expected to focus on several key areas:
Development of Novel Catalytic Systems: Exploring new transition-metal catalysts and organocatalysts to enhance the efficiency and selectivity of reactions involving this compound. beilstein-journals.org This includes "green chemistry" approaches to create more sustainable synthetic routes.
Chemoenzymatic Synthesis: Combining the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex, chiral molecules from this precursor.
Elucidation of Molecular Targets: Synthesizing focused libraries of derivatives to probe interactions with specific enzymes and receptors, thereby uncovering new mechanisms of action and therapeutic possibilities. biosynth.com
The table below outlines potential future research directions based on the compound's reactivity and current scientific interest.
Table 2: Future Research Directions
| Research Area | Objective | Potential Application |
|---|---|---|
| Multicomponent Reaction Design | To develop novel MCRs utilizing the compound's unique functionality. | Rapid generation of diverse molecular scaffolds for drug discovery. |
| Asymmetric Catalysis | To control the stereochemistry during the synthesis of chiral derivatives. | Creation of enantiomerically pure compounds for improved target specificity. |
| Bio-orthogonal Chemistry | To investigate the reactivity of the thioamide group in biological systems. | Development of chemical probes for studying cellular processes. |
Future Perspectives and Emerging Research Avenues
Exploration of New Synthetic Pathways for Methyl 3-amino-3-thioxopropanoate
While methods for the synthesis of thioamides are established, the development of new, more efficient, and sustainable pathways for producing this compound remains a key research focus. Current approaches often rely on the thionation of the corresponding amide, Methyl 3-amino-3-oxopropanoate, using reagents like Lawesson's reagent or phosphorus pentasulfide. Future research is anticipated to explore greener and more atom-economical synthetic routes.
One promising avenue is the use of elemental sulfur in conjunction with a suitable amine and a carbonyl compound, which could offer a more direct and environmentally friendly approach. Additionally, catalyst-free and solvent-free methods, such as mechanochemical synthesis, are gaining traction for the synthesis of thioamides and could be adapted for the production of this compound. The development of continuous flow processes for its synthesis would also offer advantages in terms of safety, scalability, and process control.
Development of Novel Reactivity Modalities
The reactivity of this compound is largely unexplored, presenting a fertile ground for chemical innovation. The thioamide group is known to be a versatile synthon in organic chemistry, and its unique electronic properties can be harnessed to develop novel transformations.
Future research will likely focus on exploiting the dual reactivity of the thioamide and ester functionalities. For instance, the thioamide can act as a nucleophile or an electrophile at the sulfur or carbon atom, respectively, enabling a variety of cyclization and functionalization reactions. A European patent has already demonstrated its use as a reactant in the synthesis of a pyrazole (B372694) derivative, highlighting its potential as a building block for heterocyclic compounds. epo.org Further exploration of its role in multicomponent reactions and as a precursor to various sulfur-containing heterocycles is a promising area of investigation.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To fully understand and optimize reactions involving this compound, the use of advanced spectroscopic techniques for real-time, in-situ monitoring is crucial. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data without the need for sample extraction and quenching.
These techniques can be employed to track the consumption of reactants, the formation of intermediates, and the generation of products in real-time. This level of process understanding is invaluable for optimizing reaction conditions, improving yields, and ensuring the safe scale-up of synthetic procedures. The application of these Process Analytical Technology (PAT) tools will be instrumental in developing robust and efficient processes for the synthesis and subsequent transformation of this compound.
Integration of Machine Learning and AI in Compound Design and Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to the study and application of this compound. These computational tools can be used to predict its physicochemical properties, reactivity, and potential biological activity based on its molecular structure.
In the realm of synthesis, AI algorithms can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes. For compound design, generative models can be employed to design new molecules based on the this compound scaffold with optimized properties for specific applications, such as targeted drug discovery. While still an emerging field, the application of AI and ML holds immense potential to accelerate the research and development timeline for this and other valuable chemical compounds.
Targeted Drug Discovery Based on this compound Scaffolds
The reported biological activities of this compound, including its potential as an antipyretic and anti-inflammatory agent, and its ability to inhibit the synthesis of triglycerides, fibrinogen, and cholesterol, make it an attractive starting point for drug discovery programs. biosynth.com The thioamide moiety is a known bioisostere of the amide bond, and its incorporation into molecules can lead to improved pharmacokinetic and pharmacodynamic properties.
Future research will likely involve the synthesis and screening of libraries of compounds derived from the this compound scaffold. These derivatives can be designed to target specific enzymes or receptors implicated in various diseases. The development of structure-activity relationships (SAR) will be crucial in optimizing the potency and selectivity of these compounds, potentially leading to the discovery of new therapeutic agents.
Sustainability and Environmental Impact of Production and Use
As with any chemical compound, the sustainability and environmental impact of the production and use of this compound are critical considerations. Future research will need to focus on developing green and sustainable synthetic methods that minimize waste, reduce the use of hazardous reagents and solvents, and are energy-efficient.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-amino-3-thioxopropanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl acetoacetate derivatives with thioamide precursors under anhydrous conditions in solvents like THF or dichloromethane. Temperature control (0–25°C) and catalysts (e.g., NaH) are critical to avoid side reactions such as oxidation or hydrolysis . Purification via column chromatography or recrystallization improves purity (>98%) . Yield optimization requires monitoring reaction progress using TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture, strong oxidizers, and bases, as these may trigger decomposition or exothermic reactions . Use PPE (gloves, goggles) and work in a fume hood due to its acute toxicity (inhalation LD₅₀ data pending) and sulfur-based odor . Conduct regular stability assays via NMR or FTIR to detect degradation products like thiols or esters .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the thioamide (-C(S)NH₂) and ester (-COOCH₃) groups. Key signals: δ ~3.7 ppm (ester methyl), δ ~6.5–7.5 ppm (NH₂) .
- MS : ESI-MS for molecular ion [M+H]⁺ at m/z 134.1 (C₄H₇NO₂S) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .
- X-ray crystallography : For structural confirmation (e.g., bond angles in the thioamide moiety) .
Advanced Research Questions
Q. What reaction mechanisms are involved in the nucleophilic substitution or cyclization of this compound?
- Methodological Answer : The thioamide group acts as a nucleophile in substitutions. For cyclization, base-catalyzed intramolecular attack (e.g., NaH in THF) forms heterocycles like thiazolidinones. Computational studies (DFT) predict transition states and activation energies for ring closure . Kinetic experiments (e.g., variable-temperature NMR) validate proposed mechanisms .
Q. How can computational chemistry predict the reactivity or stability of this compound under various conditions?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate interactions with solvents (e.g., water vs. THF) to predict hydrolysis rates.
- pKa Prediction : Tools like MarvinSketch estimate thioamide acidity (pKa ~10–12), guiding reaction pH optimization .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize bioactivity assays .
Q. How can contradictions in published data on the compound’s spectroscopic properties or reaction yields be resolved?
- Methodological Answer : Reproduce experiments with strict controls (solvent purity, inert atmosphere). Cross-validate NMR data against certified standards (e.g., CAS 689-09-8) . For yield discrepancies, compare catalyst systems (e.g., NaH vs. K₂CO₃) and quantify byproducts via GC-MS . Publish raw spectral data in open-access repositories for peer review .
Q. What strategies are effective in designing enantioselective synthesis for chiral derivatives of this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-phosphine ligands) to induce stereochemistry at the α-carbon. Monitor enantiomeric excess via chiral HPLC or polarimetry . For example, (R)-configured derivatives show distinct NOE correlations in 2D NMR .
Q. What is the potential of this compound as a precursor in heterocyclic compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
